molecular formula C13H13N3O2 B2381441 N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide CAS No. 634174-95-1

N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide

Cat. No.: B2381441
CAS No.: 634174-95-1
M. Wt: 243.266
InChI Key: CZKYTNHOHJZWIE-UHFFFAOYSA-N
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Description

N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has attracted attention due to its potential pharmacological properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 2,6-dimethylpyrimidine-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylpyrimidin-4-yl)-succinamic acid
  • N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide
  • Pyrimido[4,5-d]pyrimidine derivatives

Uniqueness

N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a hydroxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-7-12(15-9(2)14-8)16-13(18)10-5-3-4-6-11(10)17/h3-7,17H,1-2H3,(H,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKYTNHOHJZWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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